N-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide
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Overview
Description
ETPB , is a compound with a fascinating structure. The 1,2,3-triazole moiety plays a crucial role in its biological and industrial applications . Triazoles have gained prominence due to their diverse roles in biomedicinal, biochemical, and material sciences. ETPB’s unique structure makes it an intriguing subject for study.
Preparation Methods
Synthetic Routes:: ETPB can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium. The synthesis typically involves the following steps:
- Starting with (S)-(-) ethyl lactate, triazole 7a is formed.
- Triazole 7a undergoes Suzuki–Miyaura cross-coupling with various arylboronic acids to yield the target molecules, 9a–j, in good yields.
Industrial Production:: While specific industrial production methods for ETPB are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
ETPB participates in various chemical reactions:
Suzuki–Miyaura Cross-Coupling: ETPB reacts with arylboronic acids to form the target compounds.
Oxidation/Reduction/Substitution: ETPB’s phenyl ring can undergo these reactions, leading to diverse derivatives.
Common Reagents and Conditions: Palladium catalysts, bases, and aqueous solvents are commonly used.
Scientific Research Applications
ETPB finds applications in:
Medicine: Its potential as a carbonic anhydrase-II inhibitor makes it relevant for drug development.
Chemistry: ETPB’s unique structure inspires new synthetic methodologies.
Industry: It may serve as a building block for agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
ETPB likely exerts its effects by directly binding to active site residues of carbonic anhydrase-II. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
ETPB’s uniqueness lies in its 1,2,3-triazole substitution pattern. Similar compounds include other triazole derivatives with varying substituents .
Properties
CAS No. |
89221-18-1 |
---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-[4-(1-ethyltriazol-4-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H16N4O/c1-2-21-12-16(19-20-21)13-8-10-15(11-9-13)18-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,18,22) |
InChI Key |
GZQLAUJQXFQJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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